Octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid ethyl ester structure
Octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid ethyl ester structure
This guide details the structural analysis, synthetic methodology, and medicinal chemistry applications of Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate , a critical bicyclic scaffold in modern drug discovery.
[1]
Executive Summary & Structural Significance
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate (CAS: 2206113-28-0) represents a specialized subclass of the 3,7-diazabicyclo[3.3.0]octane family. Unlike planar aromatic heterocycles, this scaffold offers a three-dimensional, sp³-rich architecture, making it a high-value "fragment" in Fragment-Based Drug Discovery (FBDD).
Key Structural Features[2][3]
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Core Scaffold: Fused bicyclic system (two pyrrolidine rings fused at the C3-C4 bond).[1]
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Bridgehead Functionalization: The defining feature is the ethyl ester moiety located at the 3a-position (bridgehead carbon).[1] This quaternary center rigidly orients the ester vector, preventing free rotation and reducing the entropic penalty upon protein binding.
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Stereochemistry: The ring fusion is predominantly cis-fused due to the high strain energy associated with the trans-bicyclo[3.3.0]octane system.[1] This imparts a "V-shape" or "book-shape" topology to the molecule.[1]
| Property | Specification |
| IUPAC Name | Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate |
| Common Name | 3a-Carboethoxy-3,7-diazabicyclo[3.3.0]octane |
| Molecular Formula | C₉H₁₆N₂O₂ (Free base) |
| Molecular Weight | 184.24 g/mol |
| Geometry | Cis-fused bicyclic; non-planar |
| Key Vector | C3a-Ester (Bridgehead) |
Synthetic Methodology
The synthesis of 3a-substituted octahydropyrrolo[3,4-c]pyrroles is non-trivial compared to their unsubstituted counterparts. The most robust route employs a [3+2] 1,3-Dipolar Cycloaddition , utilizing the inherent reactivity of azomethine ylides toward electron-deficient dipolarophiles.
Retrosynthetic Analysis
To install the ester at the bridgehead (3a), the dipolarophile must possess an internal double bond substituted with an ester group.
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Dipole: Non-stabilized azomethine ylide (generated in situ).[1]
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Dipolarophile: N-Protected-2,5-dihydro-1H-pyrrole-3-carboxylate (3-pyrroline derivative).
Detailed Protocol: [3+2] Cycloaddition Route
This protocol describes the synthesis of the N-protected intermediate, followed by deprotection to yield the target scaffold.
Reagents:
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Dipolarophile: Ethyl N-Boc-2,5-dihydro-1H-pyrrole-3-carboxylate.
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Ylide Precursor: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (for clean generation) OR Sarcosine + Paraformaldehyde.
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Catalyst: Trifluoroacetic acid (TFA) (catalytic amount if using silyl precursor).
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Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Workflow:
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Dipolarophile Preparation:
-
Start with commercially available Ethyl N-Boc-3-pyrrolidinecarboxylate.
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Introduce unsaturation via selenoxide elimination or radical bromination/elimination to generate the Ethyl N-Boc-3-pyrroline-3-carboxylate . This places the double bond at the fusion site and the ester at the future bridgehead.[1]
-
-
Cycloaddition (The Key Step):
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Dissolve Ethyl N-Boc-3-pyrroline-3-carboxylate (1.0 equiv) in anhydrous DCM.
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Add N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv).
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Cool to 0°C and add a catalytic amount of TFA (0.1 equiv) dropwise.
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Mechanism:[1][2] The TFA triggers the desilylation, generating the reactive azomethine ylide species. This dipole undergoes a [3+2] cycloaddition across the C3-C4 double bond of the pyrroline.[1]
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Stir at room temperature for 12–16 hours.
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Result: Formation of the bicyclic core with the ester locked at the bridgehead (3a) and orthogonal protection (N-Boc on one ring, N-Benzyl on the other).
-
-
Purification:
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Deprotection (Orthogonal):
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To remove N-Boc: Treat with 4M HCl in Dioxane.[1]
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To remove N-Benzyl: Hydrogenation (H₂, Pd/C, EtOH).
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For the specific CAS 2206113-28-0 (Dihydrochloride salt), both nitrogens are likely deprotected.
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Synthesis Visualization (DOT)
The following diagram illustrates the logic flow of the [3+2] cycloaddition strategy.
Caption: Synthetic pathway utilizing [3+2] cycloaddition to install the bridgehead ester.
Medicinal Chemistry Applications
The octahydropyrrolo[3,4-c]pyrrole scaffold is a versatile pharmacophore, often serving as a bioisostere for piperazine or pyrrolidine, but with enhanced rigidity and distinct vector orientations.
Receptor Targeting & Pharmacology[4]
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Nicotinic Acetylcholine Receptors (nAChR): Derivatives of this scaffold have shown high affinity for
and nAChR subtypes.[1] The bridgehead ester allows for the introduction of hydrogen-bond acceptors in a region that is often intolerant to bulky groups in planar scaffolds.[1] -
mGluR1 Negative Allosteric Modulators (NAMs): The scaffold has been successfully employed to replace the piperazine ring in mGluR1 antagonists, improving metabolic stability (microsomal clearance) while maintaining potency.
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Kinase Inhibitors: The rigid bicyclic core can orient two "warheads" or binding motifs at a specific angle (approx. 120°), ideal for probing the ATP-binding pocket or allosteric sites of kinases.
Structure-Activity Relationship (SAR) Logic
The 3a-carboxylate provides a unique handle for SAR exploration:
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Vector 1 (N2): Accessible for reductive amination or acylation.[1]
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Vector 2 (N5): Orthogonal functionalization possible if protected differently during synthesis.
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Vector 3 (3a-Ester): Can be hydrolyzed to the acid, reduced to the alcohol, or converted to amides/heterocycles (e.g., oxadiazoles), projecting a substituent into a third dimension relative to the N-substituents.
SAR Decision Tree (DOT)
Caption: SAR vectors available on the 3a-substituted octahydropyrrolo[3,4-c]pyrrole core.
Characterization Data Summary
Researchers should anticipate the following spectral characteristics for the ethyl ester derivative.
| Technique | Expected Signal / Characteristic |
| ¹H NMR | Bridgehead: Absence of H at 3a.[1] Complex multiplets for ring CH₂ protons (2.5–3.5 ppm).[1] Ester: Quartet (~4.1 ppm) and Triplet (~1.2 ppm). |
| ¹³C NMR | Quaternary C: Distinct peak for C3a (~65–75 ppm).[1] Carbonyl: Ester C=O (~170–175 ppm).[1] |
| Mass Spec | [M+H]⁺ = 185.13 (Free base).[1] Fragmentation often shows loss of ethoxy group or retro-cycloaddition.[1] |
| Physical State | Typically a hygroscopic solid (as HCl salt) or viscous oil (free base).[1] |
References
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Vertex AI Search. (2023). Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of nAChR Ligands. Journal of Medicinal Chemistry. Link
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PubChem. (2025).[3] Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate dihydrochloride (CAS 2206113-28-0).[4] National Library of Medicine.[1] Link
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Sigma-Aldrich. (2025). Product Specification: Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate dihydrochloride.[4] Merck KGaA.[1] Link
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Semantic Scholar. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water. Arkivoc. Link
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ResearchGate. (2012). Discovery of 3,7-diazabicyclo[3.3.0]octane agonists for nAChR. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. 3,7-Diazabicyclo[3.3.1]nonane Derivatives (2) [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo-pyrrole carboxylic acid | C7H4N2O2 | CID 70413469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate dihydrochloride | 2206113-28-0 [sigmaaldrich.com]
